Lobenzarit sodium
Overview
Description
Lobenzarit sodium, also known as CCA, is a drug used in the treatment of arthritis . It is recognized as an immunomodulator .
Synthesis Analysis
One of the synthesis routes of Lobenzarit sodium involves the condensation of chlorobenzoic acid (I) with anthranilic acid (II) in the presence of K2CO3, powdered Cu, and a small amount of I2 in refluxing isoamyl alcohol .Molecular Structure Analysis
The molecular formula of Lobenzarit sodium is C14H8ClNNa2O4 . The molecular weight is 335.65 g/mol .Chemical Reactions Analysis
A potentiometric technique has been used for the quantitative analysis of disodium Lobenzarit. This technique uses a standardized solution (0.1 M) of hydrochloric acid (HCl) as a titrating agent and a mixture of water and 1,4-dioxane (1:3) as a solvent .Physical And Chemical Properties Analysis
Lobenzarit sodium has a molecular weight of 335.65 g/mol . It is soluble in DMSO at 90 mg/mL .Scientific Research Applications
Crystallization in Pharmaceutical Processing
Lobenzarit sodium, known for its application in treating rheumatoid arthritis, has been explored in pharmaceutical processing, specifically in crystallization techniques. Studies have focused on methods for obtaining spherical agglomerates during crystallization, essential for efficient drug formulation. One such study proposed a method using the Washburn's test to select the best wetting agent, finding n-hexane as an effective solvent for lobenzarit crystals (Amaro-González & Biscans, 2002).
Pharmaceutical Applications in Controlled Release
Research has also delved into the optimization of sustained-release matrix tablets of lobenzarit disodium. A study utilizing a central composite experiment design focused on variables like the amount of polymer and filler, aiming to achieve a controlled drug release. This approach is crucial in enhancing the drug's effectiveness and patient compliance (Boza et al., 2000).
Protective Effects in Drug-Induced Toxicity
Lobenzarit sodium has been investigated for its protective effects against drug-induced toxicity. A notable study explored its antioxidative properties and the ability to prevent cytotoxicity caused by other drugs in rat hepatocytes. This research highlights lobenzarit's potential in reducing adverse reactions from medication overdoses, a significant concern in clinical settings (Remírez et al., 1995).
Hepatoprotective Effects
Further research has shown lobenzarit's hepatoprotective effects, particularly in models of acute hepatotoxicity. For instance, a study demonstrated its efficacy in reducing liver damage and inflammation caused by acetaminophen in mice. These findings suggest potential therapeutic applications of lobenzarit in managing liver-related diseases (González et al., 1992).
Solubility Studies
Understanding the solubility of lobenzarit disodium in various solvents is critical for pharmaceutical formulation. Research has reported its solubility in water and ethanol mixtures, providing essential datafor optimizing drug delivery systems. The solubility characteristics play a vital role in determining the effectiveness and bioavailability of the medication (Pino-García & Rasmuson, 1998).
Synthesis Optimization
Advancements in the synthesis process of lobenzarit disodium have been a focus of research. An improved method for synthesizing lobenzarit disodium was reported, optimizing technical parameters to make the process more suitable for industrialization. This research contributes to the efficient and cost-effective production of the drug (Li Jia-ming, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4.2Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;;/h1-7,16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJBONAWFAURGB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNNa2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63329-53-3 (Parent) | |
Record name | Lobenzarit sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048606 | |
Record name | Lobenzarit sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lobenzarit sodium | |
CAS RN |
64808-48-6 | |
Record name | Lobenzarit sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobenzarit sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lobenzarit Disodium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOBENZARIT SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9SP74BXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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